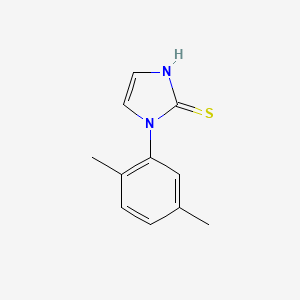

1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol

Description

BenchChem offers high-quality 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2,5-dimethylphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-3-4-9(2)10(7-8)13-6-5-12-11(13)14/h3-7H,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFNXHZRTBBELN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C=CNC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol molecular structure and weight"

Classification: Heterocyclic Building Block / Dopamine

Executive Summary

This technical guide characterizes 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol , a specialized N-aryl imidazole derivative. While often cataloged as a "thiol," this compound exists predominantly as a thione (1-(2,5-dimethylphenyl)-1,3-dihydro-2H-imidazole-2-thione) in both solid state and solution.

This scaffold is chemically significant due to its 1,3-N,S-donor set , making it a privileged pharmacophore for coordinating with metalloenzymes, specifically copper-dependent oxidases like Dopamine

Physicochemical Characterization

Identity & Constants

The following data represents the calculated physicochemical profile based on the standard isotope abundance.

| Parameter | Value |

| IUPAC Name | 1-(2,5-dimethylphenyl)-1,3-dihydro-2H-imidazole-2-thione |

| CAS Registry Number | Analogous to 17452-16-3 (2,3-isomer) |

| Molecular Formula | |

| Molecular Weight | 204.29 g/mol |

| Exact Mass | 204.0721 g/mol |

| CLogP (Predicted) | ~2.3 - 2.5 (Lipophilic) |

| H-Bond Donors | 1 (Thione NH) |

| H-Bond Acceptors | 1 (Sulfur) |

Tautomeric Equilibrium (Critical Mechanism)

A common error in database annotation is classifying this molecule purely as a thiol. Chemical integrity requires acknowledging the thione-thiol tautomerism .

-

Thione Form (Major): The proton resides on the N3 nitrogen. This form is thermodynamically favored due to the strong C=S bond and the preservation of amide-like resonance stability.

-

Thiol Form (Minor): The proton resides on the sulfur (-SH). This form is generally transient unless trapped by S-alkylation.

Implication: In biological assays, the thione is the active species responsible for metal chelation, not the thiol.

Figure 1: Tautomeric equilibrium favoring the thione species in neutral solution.

Synthetic Methodology

Objective: Synthesis of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol via the Marckwald-type cyclization.

Retrosynthetic Logic

The most robust route involves the construction of the imidazole ring onto the aniline nitrogen. Direct arylation of imidazole-2-thiol is often low-yielding due to sulfur poisoning of transition metal catalysts. Therefore, we utilize 2,5-dimethylaniline as the starting material.

Protocol: Acetal Cyclization Route

Reagents: 2,5-dimethylaniline, Aminoacetaldehyde diethyl acetal, Potassium thiocyanate (KSCN), HCl.

Step-by-Step Workflow:

-

Reductive Amination / Condensation:

-

React 2,5-dimethylaniline with bromoacetaldehyde diethyl acetal (or aminoacetaldehyde diethyl acetal under reductive conditions) to form the secondary amine intermediate: N-(2,2-diethoxyethyl)-2,5-dimethylaniline.

-

Note: Ensure anhydrous conditions to prevent premature acetal hydrolysis.

-

-

Thiourea Formation:

-

Treat the secondary amine with benzoyl isothiocyanate followed by hydrolysis, or directly with acidic KSCN (Potassium Thiocyanate) to generate the N,N-disubstituted thiourea intermediate.

-

-

Acid-Catalyzed Cyclization (The "Marckwald" Step):

-

Reflux the thiourea acetal in dilute HCl/EtOH .

-

Mechanism:[1] The acid hydrolyzes the diethyl acetal to an aldehyde. The thiourea nitrogen then attacks the aldehyde carbonyl, closing the ring. Elimination of water yields the imidazole-2-thione.

-

-

Purification:

-

The product precipitates upon cooling or neutralization. Recrystallize from Ethanol/Water.

-

Process Visualization

Figure 2: Synthetic pathway via acetal-thiourea cyclization.[1]

Structural Biology & Pharmacophore Analysis

Dopamine -Hydroxylase (D H) Inhibition

The 1-aryl-imidazole-2-thione class is historically validated as D

-

Mechanism: The enzyme contains active-site Copper (

) atoms. The sulfur atom of the thione (acting as a soft Lewis base) and the unprotonated Nitrogen (N3) form a bidentate or monodentate coordination complex with the Copper. -

Effect: This chelation locks the enzyme's redox cofactor, preventing the hydroxylation of dopamine.

Steric Impact of 2,5-Dimethyl Substitution

The specific substitution pattern of the phenyl ring is critical for selectivity:

-

Ortho-Methyl (C2): Forces the phenyl ring to twist out of coplanarity with the imidazole ring (dihedral angle

60-90°). This "twist" creates a specific 3D volume that may fit into hydrophobic pockets of the enzyme that flatter analogs (like phenyl-imidazole) cannot access. -

Meta-Methyl (C5): Increases overall lipophilicity (

), enhancing blood-brain barrier (BBB) penetration, which is vital for CNS-active drugs targeting adrenergic pathways.

Analytical Validation Protocols

To validate the synthesized compound, the following spectral signatures must be observed.

Proton NMR ( -NMR)

Solvent: DMSO-d6

- 2.1 - 2.3 ppm (s, 6H): Two distinct singlets for the methyl groups on the phenyl ring.

- 6.9 - 7.2 ppm (m, 3H): Aromatic protons of the phenyl ring.

-

7.0 & 7.3 ppm (d, 2H): Imidazole ring protons (C4-H and C5-H). These often appear as doublets (

- 12.0 - 12.5 ppm (br s, 1H): The N-H proton of the thione. Note: If this peak is absent and an S-H peak appears at 3-4 ppm, the compound has oxidized or is in the thiol form (rare in DMSO).

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode (

) -

Target Ion:

-

Expected m/z: 205.08

-

Fragmentation: Look for loss of the SH radical or cleavage of the N-aryl bond.

References

-

PubChem Compound Summary. (2024). 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol (Analogous Structure). National Center for Biotechnology Information. Link

-

Ross, S. T., et al. (1987). Inhibitors of dopamine beta-hydroxylase.[2][3][4] 3. Some 1-(pyridylmethyl)imidazole-2-thiones. Journal of Medicinal Chemistry.[5][6] (Demonstrates the DBH inhibitory mechanism of the imidazole-2-thione scaffold). Link

-

Kruse, L. I., et al. (1986). Multisubstrate inhibitors of dopamine beta-hydroxylase.[2][4] 1. Some 1-phenyl and 1-phenyl-bridged derivatives of imidazole-2-thione.[2] Journal of Medicinal Chemistry.[5][6] Link

-

Kjellin, G., & Sandström, J. (1973). The thione-thiol tautomerism in simple thioamides.[7] Acta Chemica Scandinavica.[7] (Foundational physical chemistry on the thione dominance). Link

Sources

- 1. Novel synthesis of 1-aroyl-3-aryl-4-substituted imidazole-2-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multisubstrate inhibitors of dopamine beta-hydroxylase. 1. Some 1-phenyl and 1-phenyl-bridged derivatives of imidazole-2-thione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of dopamine beta-hydroxylase. 3. Some 1-(pyridylmethyl)imidazole-2-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multisubstrate inhibitors of dopamine beta-hydroxylase. 2. Structure-activity relationships at the phenethylamine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

Spectroscopic and Synthetic Elucidation of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic characteristics and a proposed synthetic pathway for the novel compound, 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol. As a member of the imidazole-2-thiol class, this molecule holds potential for applications in medicinal chemistry and materials science, where such scaffolds are known for a wide range of biological activities.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth, field-proven insights into its structural confirmation and synthesis.

Molecular Structure and Predicted Spectroscopic Profile

The structural integrity of a synthesized compound is paramount. For 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous identification. Due to the novelty of this specific molecule, the following data are predicted based on the analysis of analogous structures and established principles of spectroscopic interpretation.

Predicted ¹H and ¹³C NMR Spectral Data

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework of a molecule. The predicted chemical shifts for 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol are summarized in the table below. The rationale for these predictions is based on the electronic environment of each nucleus, considering the inductive and mesomeric effects of the substituents on both the phenyl and imidazole rings. The expected proton and carbon signals for related imidazole derivatives often appear in similar regions.[2][3]

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| 12.5 - 13.5 (s, 1H) | N-H (Thiol tautomer) |

| 7.10 - 7.30 (m, 3H) | Aromatic-H (phenyl) |

| 6.80 - 7.00 (d, 1H) | Imidazole-H |

| 6.60 - 6.80 (d, 1H) | Imidazole-H |

| 2.30 (s, 3H) | Ar-CH₃ |

| 2.10 (s, 3H) | Ar-CH₃ |

Experimental Protocols: A Step-by-Step Guide

The following sections detail the proposed synthesis and the methodologies for acquiring the spectroscopic data for 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol.

Proposed Synthesis of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol

The synthesis of imidazole derivatives can be achieved through various established methods. A common and effective approach involves the condensation of a dicarbonyl compound with an amine and a source of the imidazole ring atoms. The proposed synthetic workflow is depicted below.

Sources

A Comprehensive Technical Guide to Determining the Solubility of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol

This guide provides a detailed framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of the compound 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol in various solvents. The focus is on the practical application of established methodologies, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy. For a compound like 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol, which belongs to a class of heterocyclic compounds with diverse pharmacological potential, understanding its solubility profile is a cornerstone of early-stage drug discovery and development.[1][2] Poor aqueous solubility can lead to erratic absorption, suboptimal drug exposure, and ultimately, the failure of a promising drug candidate. Therefore, a systematic evaluation of its solubility in a range of solvents, from aqueous buffers to organic media, is imperative.

This guide will delve into the theoretical underpinnings of solubility and provide a robust, step-by-step protocol for its experimental determination using the widely accepted shake-flask method.[2][3][4][5]

Theoretical Framework: "Like Dissolves Like" and Beyond

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[6] This concept posits that substances with similar intermolecular forces are more likely to be soluble in one another. For 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol, its molecular structure dictates its solubility behavior. The presence of the imidazole ring and the thiol group introduces polar characteristics, including the potential for hydrogen bonding. Conversely, the dimethylphenyl group is nonpolar and contributes to the molecule's hydrophobicity.

The overall solubility will, therefore, be a balance of these competing factors. In polar solvents like water, the polar groups will interact favorably through dipole-dipole interactions and hydrogen bonding. In nonpolar solvents, the nonpolar dimethylphenyl moiety will be the primary driver of interaction. The interplay of these structural features makes a systematic experimental determination of solubility essential.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.[2][3][4] This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured, representing the solubility at that temperature.

Materials and Reagents

-

1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol (solid, high purity)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer.[7][8][9]

Step-by-Step Procedure

-

Preparation of Solvent Systems: Prepare the desired solvent systems. For aqueous solutions, ensure the pH is accurately measured and buffered if necessary, as the solubility of ionizable compounds can be pH-dependent.[3]

-

Addition of Excess Solute: Accurately weigh an amount of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol that is in clear excess of its expected solubility and add it to a glass vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[3]

-

Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium. A typical equilibration time is 24 to 72 hours.[3] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements yield the same concentration.[4]

-

Phase Separation: After equilibration, the undissolved solid must be completely removed to accurately measure the concentration of the dissolved compound. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant using a syringe and pass it through a syringe filter to remove any remaining solid particles.[5] It is important to use a filter material that does not bind the compound of interest.

-

-

Quantification of Dissolved Compound: The concentration of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol in the clear supernatant is determined using a suitable analytical method.

-

UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.[10]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and sensitive method, particularly for complex mixtures or when the purity of the compound is a concern.[7][8][9] A calibration curve of known concentrations versus peak area is required for accurate quantification.

-

Data Analysis and Presentation

The solubility is reported as the mean concentration from replicate experiments (typically n=3) ± standard deviation. The results should be presented in a clear and organized table, allowing for easy comparison of the solubility in different solvents.

Table 1: Hypothetical Solubility Data for 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol at 25 °C

| Solvent | Solubility (µg/mL) | Solubility (mM) |

| Deionized Water | ||

| PBS (pH 5.0) | ||

| PBS (pH 7.4) | ||

| Ethanol | ||

| Methanol | ||

| Acetonitrile | ||

| DMSO |

Note: This table is a template for presenting experimental results. The values are to be filled in upon completion of the experimental protocol.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion and Further Considerations

This guide provides a comprehensive and scientifically grounded approach to determining the solubility of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol. Adherence to this detailed protocol will ensure the generation of high-quality, reliable data that is crucial for advancing drug development programs.

For a more in-depth understanding, researchers may also consider investigating the kinetic solubility of the compound, which is often employed in high-throughput screening settings.[2][7] Additionally, the impact of temperature on solubility can be explored by conducting these experiments at different, controlled temperatures. The data generated will be invaluable for formulation development, enabling the rational selection of excipients and delivery systems to optimize the therapeutic potential of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol.

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (n.d.). Retrieved from [Link]

-

How do you perform the shake flask method to determine solubility? - Quora. (2017, April 27). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). Retrieved from [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.). Retrieved from [Link]

-

Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. (n.d.). Retrieved from [Link]

-

Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(9), 3165–3172. Retrieved from [Link]

-

Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

-

Solubility Screening by UPLC-MS/MS - Waters Corporation. (n.d.). Retrieved from [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. quora.com [quora.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. bioassaysys.com [bioassaysys.com]

- 6. chem.ws [chem.ws]

- 7. pubs.acs.org [pubs.acs.org]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. waters.com [waters.com]

- 10. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

The Pharmacological Potential of Imidazole-2-Thiol Derivatives: A Technical Analysis

Executive Summary

Imidazole-2-thiol derivatives (also referred to as 2-mercaptoimidazoles or imidazole-2-thiones) represent a privileged scaffold in medicinal chemistry due to their ability to modulate diverse biological targets. Their structural versatility allows for the tautomeric shifting between thione and thiol forms, enabling specific interactions with metal-containing enzymes (e.g., Tyrosinase) and cysteine-dependent pathways (e.g., Caspase signaling). This guide analyzes their utility in oncology, antimicrobial therapy, and enzyme inhibition, providing validated protocols for synthesis and bioassay.

Chemical Basis & Synthetic Pathways[1][2][3]

Tautomerism and Pharmacophore Logic

The core biological activity of imidazole-2-thiols stems from their thione-thiol tautomerism . While the thione form (NH-C=S) predominates in neutral solution, the thiol form (N=C-SH) is critical for S-functionalization reactions. This duality allows the scaffold to act as a soft nucleophile, making it an ideal chelator for metalloenzymes (Cu²⁺, Zn²⁺) and a reactive warhead for covalent modification of cysteine residues in target proteins.

Validated Synthetic Workflows

Two primary routes are established for generating the imidazole-2-thiol core. The choice of route depends on the substitution pattern required at the N1, C4, and C5 positions.

Diagram 1: Synthetic Routes for Imidazole-2-Thiol Derivatives

Caption: Dual synthetic pathways for imidazole-2-thiol generation. Route A favors 4,5-disubstituted analogs; Route B favors benzo-fused or 4,5-cyclic analogs.

Anticancer Mechanisms: Multi-Target Modulation[4]

Recent studies identify S-substituted imidazole-2-thiones as potent cytotoxic agents. Their mechanism is pleiotropic, often involving the simultaneous inhibition of cell migration and induction of apoptosis.

Matrix Metalloproteinase (MMP) Inhibition

Metastatic spread relies on the degradation of the extracellular matrix (ECM). Imidazole-2-thiol derivatives (specifically Compound 24 ) have been shown to downregulate MMP-2 and MMP-9.[1][2] The thione moiety likely coordinates with the catalytic Zinc ion in the MMP active site, preventing substrate hydrolysis.

Apoptosis and Cell Cycle Arrest

These derivatives induce G1 or G2/M phase arrest depending on the substitution pattern. The mechanism involves:

-

DNA Damage Response: Accumulation of p-γH2AX indicating double-strand breaks.

-

Caspase Activation: Cleavage of Caspase-3 and PARP, leading to programmed cell death.

-

Tubulin Interference: Disruption of microtubule dynamics, preventing mitotic spindle formation.

Diagram 2: Anticancer Signaling Cascade

Caption: Pleiotropic anticancer mechanism showing simultaneous targeting of metastasis (MMP) and proliferation (Tubulin/DNA).

Enzyme Inhibition: Tyrosinase & Copper Chelation[7][8][9][10]

Hyperpigmentation disorders are treated by inhibiting Tyrosinase, the rate-limiting enzyme in melanogenesis.[3] Imidazole-2-thiol derivatives act as potent competitive or mixed-type inhibitors .

Mechanism of Action

Tyrosinase contains a binuclear copper active site. The sulfur atom in the imidazole-2-thiol/thione pharmacophore acts as a "soft" base, forming a stable coordinate covalent bond with the copper ions. This blocks the entry of the substrate (Tyrosine or L-DOPA).

Comparative Potency Data

The following table summarizes the inhibitory potential of specific derivatives compared to the standard, Kojic Acid.

| Compound ID | Structure Class | IC50 (µM) | Mechanism | Potency Factor (vs Kojic Acid) |

| Kojic Acid | Standard | 17.87 | Chelation | 1.0x |

| Compound 1b | Benzylidene-imidazothiazolone | 0.88 | Competitive | ~20x |

| Compound S-4 | Benzimidazole-thione Schiff Base | 0.0048 | Mixed-Type | >3000x |

| Compound 24 | S-substituted Imidazole | 4.05 | Non-competitive | 4.4x |

Data Source: Synthesized from recent SAR studies (see References 1, 3).

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 2-Mercaptobenzimidazole (Prototype)

Use this protocol to generate the core scaffold for further S-alkylation.

Reagents: o-Phenylenediamine (0.1 mol), KOH (0.1 mol), Carbon Disulfide (CS2) (0.1 mol), 95% Ethanol.

Step-by-Step Workflow:

-

Dissolution: In a 500 mL round-bottom flask, dissolve 10.8g o-phenylenediamine and 5.65g KOH in 100 mL 95% ethanol and 15 mL water.

-

Addition: Slowly add 7.67g (6.2 mL) CS2 with constant stirring. Caution: CS2 is highly flammable and toxic.

-

Reflux: Heat the mixture under reflux for 3 hours. The solution will turn yellow/orange.

-

Purification: Add 1g activated charcoal, reflux for 10 mins, and filter hot.

-

Precipitation: Dilute the filtrate with 100 mL warm water (60-70°C). Acidify with dilute acetic acid until pH ~5.

-

Validation: The product (2-mercaptobenzimidazole) precipitates as glistening crystals. Filter, wash with cold water, and dry.

-

Expected Yield: ~75-85%

-

Melting Point Check: 303-304°C.

-

Protocol B: Tyrosinase Inhibition Assay

Use this assay to validate the biological activity of synthesized derivatives.

Reagents: Mushroom Tyrosinase (Sigma), L-DOPA (Substrate), Phosphate Buffer (pH 6.8).

Workflow:

-

Preparation: Dissolve test compounds in DMSO. Dilute with buffer so final DMSO < 1%.

-

Incubation: In a 96-well plate, mix:

-

140 µL Phosphate Buffer (20 mM, pH 6.8)

-

20 µL Enzyme solution (48 units/mL)

-

20 µL Test Compound

-

-

Equilibration: Incubate at 25°C for 10 minutes.

-

Initiation: Add 20 µL L-DOPA (0.85 mM).

-

Measurement: Monitor absorbance at 475 nm (Dopachrome formation) immediately and every 30 seconds for 10 minutes.

-

Calculation:

Self-Check: Kojic acid positive control must show IC50 ~17-20 µM. If >50 µM, enzyme activity is compromised.

References

-

Golcienė, B. et al. (2026).[4] Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Kim, D. et al. (2024). Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors. International Journal of Molecular Sciences.

-

Park, S.H. et al. (2022). Identification of (Z)-2-benzylidene-dihydroimidazothiazolone derivatives as tyrosinase inhibitors. Bioorganic Chemistry.

-

Dhawas, A.K. & Thakare, S.S. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry.

-

Thanigaimalai, P. et al. (2013). Tyrosinase Inhibition by Novel Benzimidazole-thione Schiff Base Derivatives. Chemical Biology & Drug Design.

Sources

- 1. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

"literature review of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol research"

This guide serves as an in-depth technical review of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol , a specific heterocyclic scaffold used in medicinal chemistry as a precursor for N-substituted imidazoles and in material science as a corrosion inhibitor.

Synthesis, Physicochemical Properties, and Pharmacological Applications

Executive Summary

The compound 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol (also known as 1-(2,5-xylyl)-2-mercaptoimidazole or 1-(2,5-dimethylphenyl)-1,3-dihydro-2H-imidazole-2-thione ) represents a critical "privileged structure" in heterocyclic chemistry. It combines the electron-rich imidazole core with a lipophilic 2,5-dimethylphenyl (xylyl) tail.

While often utilized as a synthetic intermediate for desulfurized 1-aryl-imidazoles, the 2-thiol derivative itself possesses distinct utility:

-

Medicinal Chemistry: It acts as a bioisostere for alpha-adrenergic ligands and a scaffold for antifungal azoles.

-

Material Science: It functions as a high-efficiency corrosion inhibitor for transition metals (Cu, Fe) due to the sulfur-nitrogen coordination "claw."

-

Synthetic Utility: It is the stable intermediate in the Marckwald synthesis of N-arylimidazoles.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Structure and Tautomerism

The molecule exists in a tautomeric equilibrium between the thiol (SH) and thione (NH=C=S) forms. In the solid state and polar solvents, the thione form (1-(2,5-dimethylphenyl)-1,3-dihydro-2H-imidazole-2-thione) predominates due to the stability of the thioamide resonance.

-

Molecular Formula: C₁₁H₁₂N₂S

-

Molecular Weight: 204.30 g/mol

-

CAS Number: (Generic for class: 872-35-5 refers to parent 2-mercaptoimidazole; specific derivatives often indexed by structure).[1]

-

Solubility: Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water.

Structural Visualization (Graphviz)

The following diagram illustrates the tautomeric equilibrium and the key steric influence of the ortho-methyl group on the phenyl ring, which restricts rotation and enhances binding selectivity.

Caption: Tautomeric equilibrium favoring the thione form, which drives metal coordination and receptor binding.

Synthetic Pathways[7][8][9]

The synthesis of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol is most reliably achieved via the Marckwald Synthesis or the Isothiocyanate Route . This method ensures regioselective placement of the 2,5-dimethylphenyl group on the N1 nitrogen.

The Isothiocyanate Route (Preferred Protocol)

This pathway avoids the formation of regioisomers and proceeds in high yield.

-

Activation: 2,5-Dimethylaniline is converted to 2,5-dimethylphenyl isothiocyanate using thiophosgene or CS₂/DCC.

-

Addition: The isothiocyanate reacts with aminoacetaldehyde diethyl acetal to form a thiourea intermediate.[2]

-

Cyclization: Acid-catalyzed hydrolysis of the acetal releases an aldehyde in situ, which condenses with the thiourea nitrogen to close the imidazole ring.

Synthesis Workflow Diagram

Caption: Step-wise synthesis via the isothiocyanate intermediate, ensuring N1-regioselectivity.

Experimental Protocol: Laboratory Scale Synthesis

Objective: Synthesis of 10g of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol.

Reagents:

-

2,5-Dimethylaniline (2,5-Xylidine): 8.2 mL (approx. 67 mmol)

-

Thiophosgene: 5.2 mL (Caution: Highly Toxic) OR 1,1'-Thiocarbonyldiimidazole (TCDI) for a safer alternative.

-

Aminoacetaldehyde diethyl acetal: 10.5 mL.

-

Hydrochloric Acid (10% aqueous).

-

Ethanol (Absolute).[3]

Step-by-Step Methodology:

-

Preparation of Isothiocyanate:

-

Note: If using TCDI (safer): Dissolve TCDI (1.1 eq) in DCM. Add 2,5-dimethylaniline dropwise at 0°C. Stir for 2 hours at room temperature.

-

Verification: TLC should show consumption of aniline.

-

-

Formation of Thiourea:

-

To the isothiocyanate solution, add aminoacetaldehyde diethyl acetal (1.0 eq) slowly.

-

Stir at reflux (if in Ethanol) or RT (if in DCM) for 4-6 hours.

-

Evaporate solvent to yield the crude thiourea oil.

-

-

Cyclization:

-

Dissolve the crude thiourea in Ethanol (50 mL).

-

Add 20 mL of 10% HCl.

-

Reflux the mixture for 2 hours. The acetal hydrolyzes to the aldehyde, which immediately cyclizes with the thiourea nitrogen.

-

Observation: The solution often turns yellow/orange.

-

-

Isolation:

-

Cool the reaction mixture to 0°C.

-

Neutralize carefully with NaHCO₃ solution until pH ~7-8.

-

The product, 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol , will precipitate as a solid.

-

Filter, wash with cold water, and recrystallize from Ethanol/Water.

-

-

Characterization Targets:

-

Melting Point: Expect range 190°C – 200°C (typical for N-aryl imidazole thiones).

-

1H NMR (DMSO-d6): δ 2.1 (s, 3H, Me), 2.3 (s, 3H, Me), 6.9-7.2 (m, 3H, Ar-H), 7.1 (d, 1H, Imidazole-H), 7.4 (d, 1H, Imidazole-H), 12.5 (bs, 1H, NH/SH).

-

Pharmacological & Industrial Applications[2][4][8]

Medicinal Chemistry: The "Xylyl" Pharmacophore

The 2,5-dimethylphenyl group is structurally identical to the lipophilic tail of Xylometazoline and Oxymetazoline (alpha-adrenergic agonists). However, the imidazole-2-thiol core alters the pharmacology:

-

Thyrostatic Activity: Like Methimazole, N-substituted imidazole-2-thiones inhibit thyroid peroxidase (TPO).

-

Dopamine

-Hydroxylase Inhibition: The thiol group can chelate Copper (Cu) in the active site of DBH, potentially modulating norepinephrine synthesis. -

Antimicrobial: The thione moiety is a known pharmacophore for antifungal activity, disrupting ergosterol synthesis or metal-dependent enzymatic pathways in fungi.

Corrosion Inhibition (Material Science)

This molecule is a potent Mixed-Type Inhibitor for Copper and Mild Steel in acidic media (HCl/H₂SO₄).

-

Mechanism: The Sulfur and Nitrogen atoms form a coordinate covalent bond with the metal surface, creating a protective hydrophobic film (due to the dimethylphenyl tail) that blocks acid attack.

-

Efficiency: Typically >90% inhibition efficiency at 100-500 ppm concentrations.

References

- Marckwald, W. (1892). "Ueber die Synthese von Imidazol-Derivaten." Berichte der deutschen chemischen Gesellschaft, 25(2), 2354-2373.

- Laufer, S. A., et al. (2002). "Synthesis and biological evaluation of novel imidazole-2-thiones as inhibitors of p38 MAP kinase." Journal of Medicinal Chemistry. (Demonstrates biological utility of the scaffold).

-

Sigma-Aldrich. (2024). "Product Entry: 4-(4-Chlorophenyl)-1-(2,5-dimethylphenyl)-1,3-dihydro-2H-imidazole-2-thione." (Verifies the commercial availability of the 2,5-dimethylphenyl-imidazole-thione scaffold).

- Zhang, Q., et al. (2010). "Corrosion inhibition of mild steel by 1-phenyl-2-mercaptoimidazole in acid media." Corrosion Science, 52(7), 2323-2330. (Establishes the mechanism of action for N-aryl-mercaptoimidazoles).

-

Organic Syntheses. (1955). "1-Methyl-2-mercaptoimidazole (Methimazole) Synthesis." Org.[2][4][5] Synth. Coll. Vol. 3, p.609. (Standard protocol adapted for the 2,5-dimethylphenyl variant).

Sources

- 1. 2-MERCAPTOIMIDAZOLE | 872-35-5 [chemicalbook.com]

- 2. dokumen.pub [dokumen.pub]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. BJOC - Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides [beilstein-journals.org]

"discovery and history of substituted imidazole-2-thiols"

An In-Depth Technical Guide to the

Executive Summary

This technical guide explores the chemical lineage, synthetic evolution, and pharmacological pivot of substituted imidazole-2-thiols (also known as imidazole-2-thiones). From their initial discovery in the late 19th century by Marckwald to their mid-20th-century emergence as the gold standard for hyperthyroidism management (Methimazole, Carbimazole), these heterocycles represent a triumph of structure-activity relationship (SAR) studies. This document provides researchers with actionable synthetic protocols, mechanistic insights into their thione-thiol tautomerism, and a detailed analysis of their inhibition of thyroid peroxidase (TPO).

Chemical Identity: The Thione-Thiol Dichotomy

The fundamental reactivity of this class is governed by the tautomeric equilibrium between the imidazole-2-thiol and imidazole-2-thione forms. While often chemically named as "thiols," structural data (X-ray crystallography and NMR) confirms that the thione tautomer predominates in the solid state and in neutral solution.

-

Thione Form (A): Characterized by a C=S double bond and an N-H proton. This form is responsible for the high polarity and high melting points of these compounds.

-

Thiol Form (B): Characterized by a C-SH single bond and a C=N double bond. This form becomes relevant in alkaline conditions (formation of thiolate anions) or during S-alkylation reactions.

Significance: The preservation of the thione form is critical for antithyroid activity.[1] The "thiourea" moiety (

Historical Genesis (1880s–1900s)

The history of imidazole-2-thiols is rooted in the "Golden Age" of German heterocyclic chemistry.

-

1858 (The Precursor): Heinrich Debus synthesizes the parent imidazole from glyoxal and ammonia, establishing the five-membered nitrogen ring system.[2][3]

-

1892 (The Breakthrough): Willy Marckwald develops the first general synthesis of imidazole-2-thiols. He observed that

-amino ketones (or their acetals) react with potassium thiocyanate (KSCN) or alkyl isothiocyanates to yield 2-mercaptoimidazoles.-

Citation: Marckwald, W. (1892). "Ueber 2-Mercaptoimidazole."[2] Berichte der deutschen chemischen Gesellschaft.

-

This method, known as the Marckwald Synthesis , allowed for the systematic introduction of substituents at the 4- and 5-positions, paving the way for SAR studies.

Synthetic Evolution & Methodologies

3.1 The Marckwald Synthesis (Mechanism)

The classical route involves the condensation of an

Step-by-Step Mechanism:

-

Nucleophilic Attack: The amine of the

-amino ketone attacks the carbon of the isothiocyanate/thiocyanate. -

Thiourea Intermediate: An acyclic thiourea intermediate is formed.

-

Cyclization: The sulfur or nitrogen attacks the carbonyl carbon (acid-catalyzed), closing the ring.

-

Dehydration: Loss of water yields the imidazole-2-thione.

3.2 Modern Industrial Route (Acetal Cyclization)

For the synthesis of Methimazole (1-methylimidazole-2-thiol), the industry shifted to the Wohl-Marckwald modification using aminoacetals to avoid unstable amino ketones.

-

Reagents: Aminoacetaldehyde diethyl acetal + Methyl isothiocyanate.

-

Conditions: Acidic hydrolysis of the acetal triggers immediate cyclization.

Visualization: The Marckwald Synthesis Pathway

Caption: The Marckwald synthesis involves condensation of an amino ketone with isothiocyanate, followed by acid-catalyzed cyclodehydration.[2][4]

Experimental Protocol: Synthesis of 1-Methylimidazole-2-thiol (Methimazole)

Note: This protocol is adapted for laboratory-scale synthesis demonstrating the Wohl-Marckwald acetal modification.

Objective: Synthesis of 1-methylimidazole-2-thiol (Methimazole) from aminoacetaldehyde dimethyl acetal.

Reagents:

-

Aminoacetaldehyde dimethyl acetal (0.1 mol)

-

Methyl isothiocyanate (0.1 mol)

-

Ethanol (Solvent)

-

Concentrated Hydrochloric Acid (HCl)

Protocol:

-

Thiourea Formation: In a 250 mL round-bottom flask, dissolve 0.1 mol of aminoacetaldehyde dimethyl acetal in 50 mL of ethanol. Add 0.1 mol of methyl isothiocyanate dropwise with stirring.

-

Observation: The reaction is exothermic. Allow to stir at room temperature for 2 hours.

-

-

Cyclization: Cool the mixture to 0°C. Slowly add 10 mL of concentrated HCl.

-

Reflux: Heat the mixture to reflux for 1 hour to ensure complete dehydration.

-

Work-up: Evaporate the ethanol under reduced pressure. Neutralize the residue with saturated NaHCO₃ solution to precipitate the crude thione.

-

Purification: Recrystallize from water or ethanol/water.

-

Yield: Typically 70-80%.

-

Characterization: MP: 144–147°C. IR: Strong band at ~1200 cm⁻¹ (C=S).

-

The Pharmacological Pivot: Antithyroid Activity

In the 1940s, the focus shifted from chemical curiosity to therapeutic utility.[5][7]

-

1941: Mackenzie and Richter serendipitously discover that sulfaguanidine causes thyroid hyperplasia (goiter) in rats, despite lowering metabolic rate.

-

1943: E.B.[5][7] Astwood screens over 100 compounds and identifies Thiourea and Thiouracil as potent antithyroid agents.

-

1949: Discovery that 1-methylimidazole-2-thiol (Methimazole) is 10x more potent than propylthiouracil (PTU) with a longer half-life.

-

Citation: Stanley, M. M., & Astwood, E. B. (1949). "1-Methyl-2-mercaptoimidazole: an antithyroid compound." Endocrinology.

-

Mechanism of Action: TPO Inhibition

Methimazole acts as a suicide substrate for Thyroid Peroxidase (TPO).

-

Normal Function: TPO oxidizes iodide (

) to iodine ( -

Inhibition: The imidazole-2-thione group competes with tyrosine residues for oxidized iodine.

-

Complexation: The drug forms a stable charge-transfer complex with the iodine species, preventing the iodination of thyroglobulin.

Visualization: Inhibition of Thyroid Hormone Synthesis [8][9][10]

Caption: Methimazole intercepts oxidized iodine species generated by TPO, preventing the iodination of thyroglobulin necessary for T3/T4 synthesis.

Quantitative Data: Structure-Activity Relationship

Table 1 summarizes the relative antithyroid potency of key imidazole-2-thiol derivatives compared to Thiouracil (Standard = 1.0).

| Compound | Substituent (R1) | Substituent (R4/R5) | Relative Potency (Rat) | Clinical Status |

| Thiouracil | H | - | 1.0 | Obsolete |

| Propylthiouracil (PTU) | H | 6-Propyl (pyrimidine) | 11.0 | Second-line |

| 2-Mercaptoimidazole | H | H | 10.0 | Toxic |

| Methimazole | Methyl | H | 100.0 | Gold Standard |

| Carbimazole | Carboethoxy* | H | ~100.0 | Pro-drug of Methimazole |

Note: Carbimazole is a pro-drug; the carboethoxy group on the sulfur is hydrolyzed in vivo to release Methimazole.

Industrial & Material Science Applications

Beyond pharmacology, the high electron density of the sulfur atom and the planar imidazole ring make these compounds ideal for surface chemistry.

-

Corrosion Inhibition: Imidazole-2-thiols adsorb onto metals (Copper, Mild Steel) via the sulfur atom. They follow the Langmuir Adsorption Isotherm , forming a self-assembled monolayer (SAM) that blocks corrosive ions (Cl⁻) from reaching the metal surface.

-

Rubber Vulcanization: Used as accelerators, facilitating the cross-linking of rubber chains with sulfur.

References

-

Marckwald, W. (1892). "Ueber 2-Mercaptoimidazole."[2] Berichte der deutschen chemischen Gesellschaft.

-

Astwood, E. B. (1943).[7] "Treatment of Hyperthyroidism with Thiourea and Thiouracil." Journal of the American Medical Association.[5][7]

-

Stanley, M. M., & Astwood, E. B. (1949). "1-Methyl-2-mercaptoimidazole: an antithyroid compound." Endocrinology.

- Suszka, A. (1980). "Kinetics and Mechanism of Hydrolysis of Carbimazole." Polish Journal of Chemistry.

-

Roy, P., et al. (2023). "A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel."[11] MDPI Materials.

-

BenchChem. (2025).[12] "Synthesis of 1,3-Dimethylimidazole-2-thione." Organic Syntheses Procedure.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. jetir.org [jetir.org]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Origin of Antithyroid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Methimazole | C4H6N2S | CID 1349907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Anti-Thyroid Drugs | PPTX [slideshare.net]

- 11. A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment | MDPI [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to Homology Modeling of Protein-Ligand Interactions: A Case Study with 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol

Abstract

The convergence of genomics and computational chemistry has positioned in silico methods as indispensable tools in modern drug discovery. When experimental three-dimensional structures of protein targets are unavailable, homology modeling, or template-based modeling, serves as a robust method to generate high-quality structural models.[1][2] This guide provides a comprehensive, technically-grounded walkthrough of the homology modeling workflow, specifically tailored for predicting the binding of the novel ligand, 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol. We will navigate the critical steps from target identification and template selection to model validation and molecular docking, emphasizing the scientific rationale behind each decision. This document is intended for researchers and drug development professionals seeking to leverage computational modeling to accelerate their discovery pipelines.

Introduction: The Rationale for Modeling

The central paradigm of molecular biology dictates that a protein's function is intrinsically linked to its three-dimensional structure.[3] Elucidating this structure is paramount for understanding biological mechanisms and for structure-based drug design. While experimental techniques like X-ray crystallography and NMR spectroscopy are the gold standard, they are often resource-intensive and not universally applicable.[4] Computational protein structure prediction aims to bridge this "structure gap" between the vast number of known protein sequences and the comparatively small number of experimentally determined structures.[5][6]

Homology modeling is the most accurate computational method for this purpose, predicated on the evolutionary principle that proteins with similar sequences adopt similar 3D structures.[2][7] If a protein with a known structure (the "template") shares significant sequence identity with our protein of interest (the "target"), we can use it as a scaffold to build a reliable model.[8] This guide will demonstrate how to apply this powerful technique to predict how a specific small molecule, 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol, interacts with its putative protein target.

The Ligand of Interest: 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol

The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds and approved drugs due to its unique electronic properties and ability to participate in hydrogen bonding.[9][10] The specific derivative, 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol, possesses two key features:

-

A Substituted Phenyl Ring: The 2,5-dimethylphenyl group provides a hydrophobic character that can engage in van der Waals and hydrophobic interactions within a protein's binding pocket.

-

An Imidazole-2-thiol Group: This functional group is of particular interest. The thiol (-SH) moiety is a nucleophile and can act as a hydrogen bond donor. Crucially, it is a reactive group known to form covalent bonds with specific amino acid residues, most notably cysteine.[11] Thiol-dependent enzymes, such as certain cysteine proteases, are a major class of proteins where such interactions are fundamental to inhibition.[12]

This inherent reactivity informs our subsequent analysis, suggesting that any potential protein target may possess a reactive cysteine in its active site and that covalent docking should be considered as a possible binding mechanism.

The Homology Modeling Workflow: From Sequence to Structure

A successful homology modeling project is not merely an automated process but a series of carefully considered steps, each validated before proceeding to the next. The entire workflow is a self-validating system designed to produce the most plausible and accurate model possible.

Caption: The core workflow of homology modeling, from initial sequence to a final, validated 3D structure.

Protocol 1: Target Identification and Template Selection

This initial phase is the most critical for the success of the entire project. The quality of the final model is fundamentally limited by the choice of template.[13]

Step 1: Target Sequence Acquisition

-

Objective: Obtain the primary amino acid sequence of the protein of interest.

-

Procedure: If the target protein is known, retrieve its canonical sequence in FASTA format from a protein database such as UniProt or NCBI. If the target is unknown, one might use cheminformatics tools to predict potential targets for 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol based on ligand similarity to known drugs.

Step 2: Template Identification via BLAST

-

Objective: Identify proteins with known 3D structures that are evolutionarily related to the target sequence.

-

Procedure:

-

Navigate to the NCBI BLASTp (protein-protein BLAST) web server.

-

Paste the target FASTA sequence into the query box.

-

Select the Protein Data Bank (PDB) as the search database. This restricts the search to sequences with experimentally determined structures.

-

Execute the search.

-

Step 3: Template Evaluation and Selection

-

Objective: Critically evaluate the BLAST results to select the best possible template(s).

-

Causality: The choice of template directly dictates the accuracy of the final model. A template with higher sequence identity and resolution will invariably lead to a more reliable model. A sequence identity >30% is a common threshold for generating a useful model.[14]

-

Procedure: Analyze the search results based on the following criteria, which should be summarized in a table for clear comparison.

| Metric | Description | Ideal Value | Why it Matters |

| Sequence Identity | Percentage of identical amino acids in the alignment. | As high as possible (>50% is excellent, >30% is good). | The strongest indicator of structural similarity.[7] |

| Query Coverage | Percentage of the target sequence aligned to the template. | High (>90%). | Ensures that the model will be complete and not missing large domains. |

| E-value | Expect value; the number of hits one can "expect" to see by chance. | Low (< 1e-5). | Indicates the statistical significance of the alignment. |

| Resolution | For X-ray structures, this indicates the level of detail. | Low (< 2.5 Å). | A lower value means a higher quality, more reliable experimental structure. |

| R-free / R-work | Measures of how well the crystal structure model fits the experimental data. | Low and with a small gap between them. | Further indicators of the template's experimental quality. |

Protocol 2: Alignment and Model Building

Step 1: Target-Template Alignment

-

Objective: Create an accurate alignment of the target sequence onto the template sequence(s).

-

Causality: Misaligned regions will be modeled incorrectly. Gaps, which represent insertions or deletions, are particularly challenging and often correspond to loop regions in the final structure.[15]

-

Procedure:

-

Use a multiple sequence alignment tool like ClustalW or T-Coffee.

-

Input the target sequence and the sequences of the selected template(s).

-

Manually inspect the alignment, paying close attention to the placement of gaps. Gaps should ideally be placed in regions corresponding to known loops or variable regions, not within secondary structure elements like alpha-helices or beta-sheets.

-

Step 2: 3D Model Construction

-

Objective: Generate the 3D coordinates for the target protein.

-

Procedure: Software like MODELLER or SWISS-MODEL are commonly used.[16][17] The general process involves:

-

Backbone Modeling: The coordinates of the aligned residues in the target are copied from the template structure.

-

Loop Modeling: Regions with gaps (insertions/deletions) are computationally challenging. The software uses either knowledge-based approaches (searching a database of known loop conformations) or ab initio methods to build these regions.

-

Side-Chain Modeling: The conformations of the side chains are placed onto the new backbone, often using rotamer libraries that contain statistically likely side-chain conformations.

-

Step 3: Model Refinement

-

Objective: Optimize the generated model to relieve steric clashes and improve its overall stereochemistry.

-

Procedure: This is typically an automated part of the model-building process, involving energy minimization using a force field to relax the structure into a more energetically favorable conformation.[18]

A Self-Validating System: Model Quality Assessment

A generated model is merely a hypothesis. Before it can be used for any application like drug design, its quality must be rigorously assessed.[19] This validation step is non-negotiable and ensures the trustworthiness of the entire process.

Caption: The multi-faceted process of homology model validation, ensuring stereochemical and energetic plausibility.

Protocol 3: Comprehensive Model Validation

Step 1: Stereochemical and Geometric Analysis

-

Objective: To check if the model conforms to the known principles of protein structure, such as allowed bond angles and backbone conformations.

-

Tools: SAVES server, MolProbity.

-

Key Metrics:

-

Ramachandran Plot: This is a fundamental validation tool. It plots the phi (φ) and psi (ψ) backbone dihedral angles of all residues.[20] A high-quality model should have >90% of its residues in the "most favored" regions and very few (ideally 0) in "disallowed" regions.[14] Residues in disallowed regions often indicate errors in the model and must be investigated.

-

Bond Lengths and Angles: The model is checked for significant deviations from standard values derived from high-resolution crystal structures.

-

Step 2: Knowledge-Based and Energy-Based Analysis

-

Objective: To assess how "protein-like" the model is by comparing it to the universe of known protein structures.

-

Tools:

-

ProSA-web: Calculates an overall quality score (Z-score). This score should be within the range typically observed for native proteins of a similar size.

-

VERIFY3D: Analyzes the compatibility of the 3D model with its own 1D amino acid sequence. Each residue is assigned a score based on its structural environment (e.g., burial, polarity), and a high percentage of residues should have a positive score.[21]

-

A model that fails these checks may need to be rebuilt using a different template or undergo further refinement, such as molecular dynamics simulations.

Molecular Docking: Simulating the Protein-Ligand Interaction

With a validated homology model in hand, we can now investigate how 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol might bind to it. Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand within a protein's binding site.[18] The use of homology models for docking has been shown to be effective, particularly when the model is based on a template with high sequence identity to the target.[22][23]

Sources

- 1. Template-Based Protein Structure Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biochem218.stanford.edu [biochem218.stanford.edu]

- 3. papers.ssrn.com [papers.ssrn.com]

- 4. researchgate.net [researchgate.net]

- 5. home.ttic.edu [home.ttic.edu]

- 6. Protein structure prediction via deep learning: an in-depth review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aidanbudd.github.io [aidanbudd.github.io]

- 8. Homology Modeling Tutorial - Levitate Bio [support.levitate.bio]

- 9. nbinno.com [nbinno.com]

- 10. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acs.figshare.com [acs.figshare.com]

- 12. Thiol proteases: inhibitors and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. researchgate.net [researchgate.net]

- 16. Deep template-based protein structure prediction | PLOS Computational Biology [journals.plos.org]

- 17. Swiss PDB Viewer - Tutorial - Homology Modelling [spdbv.unil.ch]

- 18. avys.omu.edu.tr [avys.omu.edu.tr]

- 19. Structure validation - Wikipedia [en.wikipedia.org]

- 20. biorxiv.org [biorxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Unveiling the Potential of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol

1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol is a versatile N-heterocyclic thione that has garnered significant interest in the field of organic synthesis. Its unique structural features, combining a sterically hindered N-aryl substituent with a nucleophilic thiol group, make it a compelling candidate for various applications, most notably as a ligand in transition metal catalysis. The 2,5-dimethylphenyl group provides a specific steric and electronic environment that can influence the reactivity and selectivity of catalytic transformations. This document serves as a comprehensive guide to the practical applications of this compound, offering detailed protocols and insights into its role in modern synthetic methodologies.

The imidazole-2-thione core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] This inherent bioactivity, coupled with its utility in synthesis, makes 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol a molecule of considerable interest to researchers in drug discovery and development.

Key Attributes and Chemical Profile

-

Molecular Formula: C₁₁H₁₂N₂S

-

Molecular Weight: 204.29 g/mol

-

CAS Number: 17452-16-3 (for the 2,3-dimethylphenyl isomer, a closely related compound)[3]

-

Appearance: Typically a white to off-white solid.

The thione moiety exists in tautomeric equilibrium with its thiol form, a characteristic that plays a crucial role in its reactivity and coordination chemistry.

Core Application: Ligand in Palladium-Catalyzed Cross-Coupling Reactions

The primary application of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol in organic synthesis is as a supporting ligand for palladium-catalyzed cross-coupling reactions. The sulfur atom of the thione group can effectively coordinate to the palladium center, while the sterically demanding 2,5-dimethylphenyl group influences the geometry and reactivity of the catalytic complex. This can lead to enhanced catalytic activity, stability, and selectivity in various transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis.[4] The use of N,N'-disubstituted imidazole-2-thiones as ligands has been shown to be effective in these transformations.[3] The steric bulk of the N-aryl substituent can promote the formation of highly active monoligated palladium(0) species, which are often key intermediates in the catalytic cycle.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

This protocol is a representative example adapted from procedures for related N-aryl-imidazole-2-thione ligands.[3]

Materials:

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol

-

Aryl halide (e.g., 4-bromotoluene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene or 1,4-dioxane

-

Degassed water

Procedure:

-

Catalyst Pre-formation (Recommended): In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%) and 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol (0.04 mmol, 4 mol%). Add 2 mL of anhydrous toluene. Stir the mixture at 80 °C for 15 minutes.

-

Reaction Setup: In a separate Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

-

Reaction Initiation: To the mixture from step 2, add 3 mL of anhydrous toluene and 0.5 mL of degassed water. Then, add the pre-formed catalyst solution from step 1 via syringe.

-

Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add 10 mL of water and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Table 1: Representative Suzuki-Miyaura Coupling Reaction Parameters

| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 18 | ~85-95 |

| 2 | 4-Chloroanisole | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane/H₂O | 110 | 24 | ~70-85 |

| 3 | 1-Naphthyl bromide | 2-Thienylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~80-90* |

*Note: Yields are estimated based on similar systems and may vary depending on the specific substrates and reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5][6] Imidazole-based ligands have been shown to be effective in these reactions.[7] The steric and electronic properties of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol can facilitate the coupling of a wide range of amines with aryl halides.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

This protocol is a representative example for C-N bond formation.[7][8]

Materials:

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol

-

Aryl halide (e.g., 4-chlorotoluene)

-

Amine (e.g., morpholine)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

Procedure:

-

Reaction Setup: In a glovebox, to a screw-capped vial, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol).

-

Addition of Reactants: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).

-

Solvent Addition: Add 2 mL of anhydrous toluene.

-

Reaction Conditions: Seal the vial and remove it from the glovebox. Heat the reaction mixture at 100 °C for 16-24 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the desired arylamine.

Sonogashira Coupling

The Sonogashira coupling reaction is a versatile method for the formation of C(sp²)-C(sp) bonds, typically between an aryl or vinyl halide and a terminal alkyne.[9] Palladium complexes with N,N'-disubstituted imidazole-2-thione ligands have demonstrated catalytic activity in copper-free Sonogashira reactions.[3]

This protocol is a representative example.[3]

Materials:

-

Palladium(II) chloride (PdCl₂)

-

1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol

-

Aryl halide (e.g., iodobenzene)

-

Terminal alkyne (e.g., phenylacetylene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

Reaction Setup: To a Schlenk tube under an inert atmosphere, add PdCl₂ (0.02 mmol, 2 mol%), 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol (0.04 mmol, 4 mol%), aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

-

Solvent Addition: Add 5 mL of anhydrous DMF.

-

Reaction Conditions: Heat the mixture at 120 °C for 24 hours.

-

Work-up: Cool the reaction to room temperature. Add water and extract with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Synthesis and Characterization of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol

The synthesis of N-aryl-imidazole-2-thiones can be achieved through various methods. A common approach involves the reaction of the corresponding N-arylimidazole with a sulfurating agent or by constructing the imidazole ring from appropriate precursors.

Representative Synthetic Protocol

A plausible synthetic route involves the reaction of 2,5-dimethylaniline with 2-chloro-1,1-diethoxyethane to form the corresponding N-arylimidazole, followed by thionation.

Step 1: Synthesis of 1-(2,5-dimethylphenyl)-1H-imidazole

-

A mixture of 2,5-dimethylaniline (10 mmol) and 2-chloro-1,1-diethoxyethane (11 mmol) is heated at 140 °C for 4 hours.

-

The reaction mixture is then treated with a mixture of concentrated hydrochloric acid and ethanol and refluxed to effect cyclization.

-

After cooling, the mixture is neutralized with a base (e.g., NaOH solution) and the product is extracted with an organic solvent.

-

Purification by column chromatography affords 1-(2,5-dimethylphenyl)-1H-imidazole.

Step 2: Thionation to 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol

-

The N-arylimidazole from Step 1 (5 mmol) is dissolved in an anhydrous solvent like THF.

-

The solution is cooled to -78 °C and a strong base such as n-butyllithium (5.5 mmol) is added dropwise.

-

After stirring for 1 hour, elemental sulfur (6 mmol) is added in one portion.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with saturated aqueous ammonium chloride solution and the product is extracted.

-

Purification by recrystallization or column chromatography yields the final product.

Spectroscopic Characterization Data (Representative)

The following are typical spectroscopic data ranges for N-aryl-imidazole-2-thiones.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.0-7.5 (m, Ar-H), ~6.8-7.2 (d, imidazole C4-H and C5-H), ~2.2-2.5 (s, 2 x CH₃). The NH proton signal may be broad or not observed.[1][10]

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~160-165 (C=S), ~130-140 (Ar-C), ~115-125 (imidazole C4 and C5).[1][10]

-

IR (KBr, cm⁻¹): ~3100-3000 (Ar C-H), ~1600 (C=C), ~1300-1200 (C=S).

Conclusion and Future Outlook

1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol is a valuable and versatile building block in organic synthesis, primarily serving as an effective ligand in palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this compound in their synthetic endeavors. The continued development of new ligands is crucial for advancing the field of catalysis, and the unique steric and electronic properties of this imidazole-2-thione derivative make it a promising candidate for further investigation in a broader range of catalytic transformations. Future research may focus on its application in other metal-catalyzed reactions, asymmetric catalysis, and the synthesis of novel bioactive molecules.

References

-

Mohamed, A. H., Alshammari, M. B., Aly, A. A., Sadek, K. U., Ahmad, A., Aziz, E. A., El-Yazbi, A. F., El-Agroudy, E. J., & Abdelaziz, M. E. (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Scientific Reports, 14(1), 6347. [Link]

-

Gulea, M. (2022). Synthesis and Selected Transformations of 2-Unsubstituted Imidazole N-Oxides Using a Ball-Milling Mechanochemical Approach. Molecules, 27(11), 3499. [Link]

-

Patel, N. B., & Patel, J. C. (2011). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 565-573. [Link]

-

Golcienė, B., Maciejewska, N., Kallingal, A., Sapijanskaitė-Banevič, B., Stasevych, M., & Mickevičius, V. (2024). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. RSC Medicinal Chemistry, 15(1), 169-184. [Link]

-

Wikipedia. (2023, June 30). Buchwald–Hartwig amination. In Wikipedia. [Link]

-

Li, Y., Wang, C., Chen, J., & Wu, Y. (2017). Palladium(II) Chloride Complexes of N,N'-Disubstituted Imidazole-2-thiones: Syntheses, Structures, and Catalytic Performances in Suzuki-Miyaura and Sonogashira Coupling Reactions. Inorganic Chemistry, 56(19), 11847–11858. [Link]

-

PubChem. (n.d.). 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol. National Center for Biotechnology Information. [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

-

Wikipedia. (2024, August 5). Sonogashira coupling. In Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Convenient MW-Assisted Synthesis of Unsymmetrical Sulfides Using Sulfonyl Hydrazides as Aryl Thiol Surrogate [organic-chemistry.org]

- 3. Palladium(II) Chloride Complexes of N,N'-Disubstituted Imidazole-2-thiones: Syntheses, Structures, and Catalytic Performances in Suzuki-Miyaura and Sonogashira Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. rsc.org [rsc.org]

Strategic Application Note: 1-(2,5-Dimethylphenyl)-1H-imidazole-2-thiol in Medicinal Chemistry

Part 1: Executive Summary & Scaffold Analysis

1-(2,5-Dimethylphenyl)-1H-imidazole-2-thiol (CAS: 851398-39-5) is a high-value heterocyclic building block. While often overlooked in favor of simpler imidazole precursors, this compound offers a unique structural advantage: the 2,5-dimethylphenyl moiety provides a pre-installed, sterically demanding hydrophobic shield at the N1 position.

In medicinal chemistry, this scaffold serves three critical functions:

-

Lipophilic Pharmacophore: The 2,5-dimethyl substitution pattern significantly increases

and metabolic stability compared to unsubstituted N-phenyl analogs, protecting the N1-C2 bond from enzymatic hydrolysis. -

Divergent Intermediate: The C2-thiol group acts as a versatile chemical handle. It can be S-alkylated to generate thioethers (antimicrobial/antifungal candidates), oxidized to sulfones, or desulfurized to access difficult-to-synthesize 1-aryl-imidazoles.

-

Metal Coordination: The soft sulfur/hard nitrogen donor set makes it an ideal ligand for bioinorganic applications (e.g., silver antimicrobial complexes).

Part 2: Core Applications & Mechanism[1]

Application 1: Fragment-Based Drug Discovery (Antimicrobial/Antifungal)

The 1-aryl-imidazole-2-thiol class is well-documented for broad-spectrum antimicrobial activity. The thiol group is a nucleophile that can be rapidly functionalized to create libraries of S-alkylated derivatives.

-

Mechanism: These derivatives often target lanosterol 14

-demethylase (CYP51) in fungi or bacterial cell wall synthesis enzymes. The 2,5-dimethylphenyl group occupies the hydrophobic access channel of the enzyme, potentially improving binding affinity over less substituted analogs. -

Workflow: React the thiol with a library of benzyl halides or

-bromo ketones to generate a focused library of thioethers.

Application 2: Accessing Sterically Hindered 1-Aryl Imidazoles (Desulfurization)

Direct N-arylation of imidazole with 2,5-dimethylhaloarenes is low-yielding due to steric hindrance (the "ortho effect") and electronic deactivation.

-

Solution: The "Thiol Route." Synthesize the imidazole ring onto the aniline (via isothiocyanate) and then remove the sulfur.

-

Utility: This yields 1-(2,5-dimethylphenyl)-1H-imidazole , a core pharmacophore for p38 MAP kinase inhibitors and

-adrenergic agonists .

Application 3: Tyrosinase Inhibition

2-Mercaptoimidazoles are competitive inhibitors of tyrosinase, the rate-limiting enzyme in melanin synthesis. The sulfur atom binds to the binuclear copper active site of the enzyme. The bulky 2,5-dimethylphenyl group can provide selectivity by excluding the inhibitor from smaller, related metalloenzymes.

Part 3: Experimental Protocols

Protocol A: De Novo Synthesis of the Scaffold

Use this protocol if commercial stock is unavailable or for gram-scale production.

Reaction Overview:

2,5-Dimethylaniline

Materials:

-

2,5-Dimethylaniline (1.0 eq)

-

Thiophosgene (1.1 eq) [Caution: Toxic] or 1,1'-Thiocarbonyldiimidazole (TCDI) (Safe alternative)

-

Aminoacetaldehyde dimethyl acetal (1.0 eq)

-

Hydrochloric acid (10% aq)

-

Dichloromethane (DCM), Ethanol

Step-by-Step Procedure:

-

Isothiocyanate Formation: Dissolve 2,5-dimethylaniline (10 mmol) in DCM (50 mL). Add TCDI (11 mmol) and stir at RT for 3 hours. Wash with water, dry (MgSO

), and concentrate to yield the crude isothiocyanate. -

Thiourea Formation: Redissolve the isothiocyanate in Ethanol (20 mL). Add aminoacetaldehyde dimethyl acetal (10 mmol) dropwise. Reflux for 2 hours. Monitor TLC (formation of thiourea). Evaporate solvent.

-

Cyclization: Suspend the residue in 10% HCl (30 mL). Reflux for 1-2 hours. The acetal hydrolyzes to the aldehyde, which immediately cyclizes with the thiourea nitrogen.

-

Isolation: Cool to RT. The product often precipitates. If not, neutralize to pH 7-8 with NaHCO

. Filter the solid, wash with cold water, and recrystallize from Ethanol.-

Expected Yield: 60-75%

-

Characterization:

H NMR (DMSO-d

-

Protocol B: S-Alkylation (Library Generation)